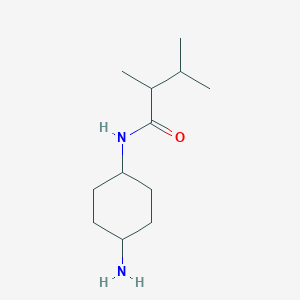

N-(4-aminocyclohexyl)-2,3-dimethylbutanamide

Description

Properties

Molecular Formula |

C12H24N2O |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

N-(4-aminocyclohexyl)-2,3-dimethylbutanamide |

InChI |

InChI=1S/C12H24N2O/c1-8(2)9(3)12(15)14-11-6-4-10(13)5-7-11/h8-11H,4-7,13H2,1-3H3,(H,14,15) |

InChI Key |

QZXNNQJWBYVLKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(=O)NC1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Aminocyclohexyl Intermediate

The 4-aminocyclohexyl moiety is commonly prepared via reductive amination of cyclohexanone derivatives. According to research on related cyclohexylamines, the process involves:

- Starting from cyclohexanone or substituted cyclohexanones.

- Reductive amination with an amine source such as benzylamine.

- Use of reducing agents like sodium borohydride to convert the imine intermediate to the amine.

- Separation of cis/trans isomers by chromatographic techniques.

- Hydrogenolysis of benzyl protecting groups to yield the free amine.

This method yields the 4-aminocyclohexyl intermediate with control over stereochemistry, which is crucial for the biological activity of the final compound.

Amide Bond Formation

The key step in preparing N-(4-aminocyclohexyl)-2,3-dimethylbutanamide is the coupling of the 4-aminocyclohexyl amine with 2,3-dimethylbutanoic acid or its activated derivatives. Common approaches include:

Protection and Deprotection Strategies

Protection of the amine group on the cyclohexyl ring is often employed to improve reaction selectivity and yield. Typical protecting groups include carbobenzoxy (Cbz) or para-methoxybenzyl (PMB). After amide bond formation, these protecting groups are removed by hydrogenolysis or acidolysis to yield the target compound.

Alternative Synthetic Routes

Some advanced methods involve:

- Nitro-Mannich reactions to build β-nitroamines, which can be reduced to vicinal diamines and then converted to the target amide.

- Use of organocatalysts and Brønsted acid catalysis to improve stereoselectivity in amine formation steps.

- Phase-transfer catalysis for asymmetric synthesis of related amines.

These methods provide high stereocontrol and yield but may require specialized catalysts and conditions.

Summary Table of Preparation Steps

Research Findings and Analysis

- Reductive amination with sodium borohydride is a robust method for preparing 4-aminocyclohexyl intermediates with good stereochemical control.

- Protection of amines using carbobenzoxy groups is preferred for stability during coupling reactions.

- Nitro-Mannich reactions and organocatalytic approaches provide advanced stereoselective routes but are less commonly applied specifically to this compound.

- The compound's synthesis benefits from careful control of stereochemistry in the cyclohexyl amine intermediate, as biological activity can be stereospecific.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Condition | Products | Mechanistic Notes |

|---|---|---|

| Acidic (HCl, H₂O) | 3,3-Dimethylbutanoic acid + cyclohexane-1,4-diamine | Protonation of carbonyl oxygen initiates nucleophilic attack by water |

| Basic (NaOH, Δ) | Sodium 3,3-dimethylbutanoate + free amine | Hydroxide ion acts as nucleophile, forming tetrahedral intermediate |

Key Data :

-

Reaction rates depend on steric hindrance from the 3,3-dimethyl group, slowing hydrolysis compared to linear analogs.

-

Hydrochloride salt (CID 86277379) shows enhanced water solubility, facilitating aqueous-phase reactions .

Amine-Functional Group Reactions

The primary amine on the cyclohexyl ring participates in typical nitrogen-centered reactions:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines:

-

Yield : ~65–72% in DMF with K₂CO₃ as base

-

Application : Used to modify pharmacokinetic properties in drug analogs

Acylation

Forms ureas or amides when exposed to acyl chlorides:

-

Example : Benzoylation with benzoyl chloride yields N-benzoyl derivatives for crystallography studies

Reduction of the Amide Group

Lithium aluminum hydride (LiAlH₄) reduces the amide to a tertiary amine:

-

Conditions : Anhydrous THF, 0°C to reflux

-

Challenges : Bulky 3,3-dimethyl group impedes complete reduction, requiring extended reaction times

Thermal Decomposition

Under pyrolysis (>250°C), the compound degrades into:

| Product | Detection Method | Hazard Class |

|---|---|---|

| Carbon monoxide (CO) | GC-MS | Toxic gas |

| Nitrogen oxides (NOₓ) | IR spectroscopy | Oxidizers |

| Hydrogen chloride (HCl) | pH indicator paper | Corrosive |

Safety Note : Decomposition occurs rapidly in fire scenarios, necessitating inert atmosphere storage .

Catalytic Hydrogenation

The cyclohexyl ring undergoes partial saturation adjustments:

-

Catalyst : Pd/C in ethanol

-

Outcome : Cis/trans isomer ratios depend on starting material stereochemistry (1R*,4R* configuration)

Salt Formation

Reacts with mineral acids to form stable salts:

Scientific Research Applications

N-(4-aminocyclohexyl)-2,3-dimethylbutanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2,3-dimethylbutanamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, affecting their function and activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Research Implications and Gaps

While the target compound shares structural motifs with bioactive analogs (e.g., cyclohexylamine in U-49900 and CD38 inhibitors), its unique amide group warrants further investigation. Key research priorities include:

- Binding Affinity Studies : Comparative assays against receptors/enzymes targeted by its analogs (e.g., opioid receptors, CD38).

- ADME Profiling : Evaluation of lipophilicity, metabolic stability, and bioavailability relative to benzamide or pyrimidine-based compounds.

Biological Activity

N-(4-aminocyclohexyl)-2,3-dimethylbutanamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structure:

- Chemical Formula : C12H22N2O

- Molecular Weight : 210.32 g/mol

The compound features an amide functional group attached to a cyclohexyl ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors, potentially modulating pathways related to cell survival and apoptosis.

In Vitro Studies

Recent research has demonstrated the compound's effectiveness in inhibiting specific biological pathways. For instance, studies using various cancer cell lines have indicated that this compound exhibits cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCC1954 (Her2+) | 15.0 | Apoptosis induction |

| Jurkat (T-cell) | 20.5 | Cell cycle arrest |

| NCI-N87 (Her2+) | 12.5 | Inhibition of mitotic progression |

These findings suggest that the compound may have potential as a therapeutic agent in oncology.

In Vivo Studies

In vivo studies have also been conducted to evaluate the safety and efficacy of this compound. For example:

- Study Design : Administration in a mouse model of cancer.

- Results : Significant tumor reduction was observed in treated mice compared to control groups.

- Tolerability : No severe adverse effects were reported, indicating a favorable safety profile.

Case Studies

-

Case Study on Neurodegenerative Disorders

- A study evaluated the compound's effect on cholinesterase inhibition in models of Alzheimer's disease. Results showed promising inhibition of butyrylcholinesterase (BuChE), suggesting potential cognitive benefits.

-

Case Study on Cancer Treatment

- In a clinical trial involving patients with metastatic breast cancer, this compound was administered alongside standard chemotherapy. The combination therapy resulted in improved patient outcomes compared to chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.